2,5-Diméthoxy-4-éthylthionitrostyrène

Vue d'ensemble

Description

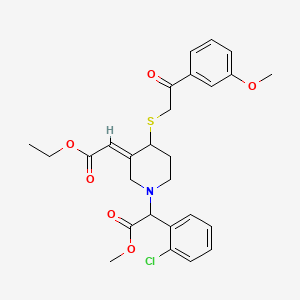

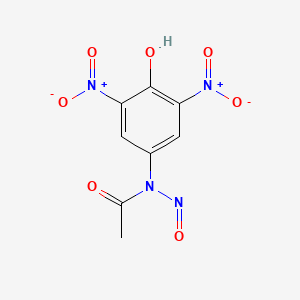

2,5-Dimethoxy-4-ethylthionitrostyrene is an organic compound with the molecular formula C12H15NO4S It is a derivative of nitrostyrene, characterized by the presence of methoxy groups at the 2 and 5 positions, an ethylthio group at the 4 position, and a nitro group attached to the styrene backbone

Applications De Recherche Scientifique

2,5-Dimethoxy-4-ethylthionitrostyrene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mécanisme D'action

Target of Action

The primary target of 2,5-Dimethoxy-4-ethylthionitrostyrene is the serotonin 2A receptor (5-HT2A receptor) . This receptor plays a crucial role in the regulation of mood, cognition, and perception .

Mode of Action

2,5-Dimethoxy-4-ethylthionitrostyrene acts as an agonist at the 5-HT2A receptor . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, promotes the activation of the cAMP-response element binding protein (CREB), a transcription factor that regulates the expression of various genes associated with neuronal plasticity .

Biochemical Pathways

The activation of the 5-HT2A receptor by 2,5-Dimethoxy-4-ethylthionitrostyrene triggers multiple intracellular signaling pathways. These include the mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways . These pathways contribute to the upregulation of various neuronal plasticity-associated genes, such as Arc, Bdnf1, Cebpb, and Egr2 .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacological effects can be influenced by various factors, such as the route of administration and the presence of other substances in the body .

Result of Action

The activation of the 5-HT2A receptor by 2,5-Dimethoxy-4-ethylthionitrostyrene leads to a range of molecular and cellular effects. These include changes in gene expression, enhanced neuronal plasticity, and alterations in cognitive processes . For instance, the compound has been shown to enhance cognitive flexibility in animal models .

Action Environment

The action of 2,5-Dimethoxy-4-ethylthionitrostyrene can be influenced by various environmental factors. For example, the timing between drug treatment and exposure to novel stimuli can affect the compound’s effects on cognitive flexibility . Additionally, the nature of the intervening experience can also shape the therapeutic potential of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-ethylthionitrostyrene typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-ethylthio-nitroethane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the nitrostyrene derivative.

Industrial Production Methods

While specific industrial production methods for 2,5-Dimethoxy-4-ethylthionitrostyrene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dimethoxy-4-ethylthionitrostyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroalkenes or nitroalkanes.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy or ethylthio positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: Nitroalkenes or nitroalkanes.

Reduction: Amines or hydroxylamines.

Substitution: Halogenated derivatives of the original compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dimethoxy-4-iodoamphetamine (DOI): A hallucinogenic compound with similar structural features.

2,5-Dimethoxy-4-bromoamphetamine (DOB): Another hallucinogenic compound with a bromine substituent.

2,5-Dimethoxy-4-methylamphetamine (DOM): A compound with a methyl group instead of an ethylthio group.

Uniqueness

2,5-Dimethoxy-4-ethylthionitrostyrene is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties

Propriétés

IUPAC Name |

1-ethylsulfanyl-2,5-dimethoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-4-18-12-8-10(16-2)9(5-6-13(14)15)7-11(12)17-3/h5-8H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNRQPAJRMNCMS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=C(C=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660358 | |

| Record name | 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681160-70-3 | |

| Record name | 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)

![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)

![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)